1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one
Overview
Description
1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C13H17NO2 It features a piperidine ring attached to a phenyl group through an ether linkage, with an ethanone group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with piperidine under suitable conditions. One common method is the Williamson ether synthesis, where 4-hydroxyacetophenone is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-[(Piperidin-4-yl)oxy]benzoic acid.
Reduction: 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the phenyl and ethanone groups contribute to its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(Piperidin-1-yl)phenyl}ethan-1-one: Similar structure but with a different position of the piperidine ring.
1-(Pyridin-4-yl)ethan-1-one: Contains a pyridine ring instead of a piperidine ring.
4-[(Piperidin-4-yl)oxy]benzoic acid: An oxidized derivative of the compound.
Uniqueness
1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its potential as a bioactive molecule, while the ether linkage and ethanone group provide additional sites for chemical modification and functionalization .
Properties
IUPAC Name |
1-(4-piperidin-4-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13/h2-5,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQHIFMUUEXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541330 | |
Record name | 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97840-07-8 | |
Record name | 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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